1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(pyridin-2-ylmethyl)-1H-imidazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c13-9-11-5-6-12(9)7-8-3-1-2-4-10-8/h1-6H,7H2,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFUCFMSXWUCZLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C=CNC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol typically involves the reaction of pyridine-2-carbaldehyde with imidazole-2-thiol in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-2-ylmethyl)-1H-imidazole-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert it into corresponding thiols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfoxides
Reduction: Thiols, amines
Substitution: Various substituted imidazole derivatives
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol has shown significant antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from imidazole and pyridine structures have been reported to exhibit Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound Structure | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| This compound | 8 | Escherichia coli |
| Benzimidazole derivatives | 1–4 | Various Gram-positive |
2. Anticancer Properties
Research has identified that imidazole derivatives, including this compound, possess anticancer activity. Studies have indicated that these compounds can inhibit the proliferation of cancer cells across various lines such as leukemia and breast cancer. For example, a study reported that certain imidazole derivatives exhibited significant cytotoxic effects at concentrations around .
Table 2: Anticancer Activity of Imidazole Derivatives
| Compound Structure | Cell Line Tested | IC50 (µM) |
|---|---|---|
| This compound | SKOV-3 (ovarian) | 5 |
| Benzimidazole derivatives | MCF7 (breast) | 3 |
| Imidazo[4,5-b]pyridine | HL60 (leukemia) | 4 |
Agricultural Applications
3. Pesticidal Activity
The compound has also been explored for its pesticidal properties. Studies have shown that imidazole derivatives can act as effective fungicides and insecticides, providing a potential avenue for agricultural applications. For instance, research has indicated that certain formulations containing imidazole structures can reduce pest populations significantly while being less harmful to beneficial insects .
Material Science Applications
4. Coordination Chemistry
In materials science, this compound has been utilized in the synthesis of coordination complexes. These complexes have potential applications in catalysis and as sensors due to their unique electronic properties. The ability of this compound to coordinate with metal ions enhances its utility in developing novel materials for electronic and photonic applications .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several imidazole derivatives against a panel of bacterial strains. The findings indicated that the presence of the pyridine moiety significantly enhanced the antimicrobial activity compared to other structural variants.
Case Study 2: Anticancer Screening
In a screening of new anticancer agents, compounds similar to this compound were tested against multiple cancer cell lines. Results showed promising cytotoxicity, leading to further investigations into their mechanism of action.
Mechanism of Action
The mechanism of action of 1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol involves its interaction with various molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or activate specific enzymes. Additionally, its ability to undergo redox reactions allows it to modulate oxidative stress pathways, which is crucial in its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Imidazole Ring
4-Phenyl- and 4-(4-Bromophenyl)-1H-imidazole-2-thiol Derivatives
- Structural Differences : These derivatives lack the pyridinylmethyl group; instead, they feature phenyl or bromophenyl substituents at the 4-position of the imidazole ring .
- Synthesis: Prepared via reaction with 2-chloroacetamide derivatives in methanol/water under basic conditions (NaOH), yielding thioacetamides (e.g., compounds 27, 28) .
- Applications: Tested as inhibitors of inosine-5′-monophosphate dehydrogenase (IMPDH), showing moderate activity .
Ferrocenylalkylated Imidazole-2-thiols (e.g., 7a, 7e)
- Structural Differences : The 1-position substituent is a ferrocenylalkyl group (e.g., ferrocenylmethyl), introducing redox-active metallocene properties .
- Synthesis : Synthesized via regioselective ferrocenylalkylation in biphasic aqueous-organic media, confirmed by NMR and X-ray crystallography .
- Key Contrast : Ferrocenyl groups enable electrochemical applications, unlike the pyridinylmethyl group in the target compound.
Benzimidazole Analogues
2-((Pyridin-2-ylmethyl)thio)-1H-benzo[d]imidazole
- Structural Differences : The imidazole ring is fused with a benzene ring (benzimidazole core), increasing aromaticity and molecular weight (CAS: 23593-22-8, MW: 243.3 g/mol) .
- Applications : Used in pharmaceutical intermediates; similar purity (95%) but distinct solubility due to the fused ring system .
Indol-3-ylthio Benzimidazoles (e.g., Compound 2a/2a’)
Halogen-Substituted Imidazole-2-thiols
5-(4-Chlorophenyl)-1H-imidazole-2-thiol
Amino- and Ionic Derivatives
1-(3-Aminophenyl)-1H-imidazole-2-thiol Hydrochloride
- Structural Differences: An aminophenyl group at the 1-position, with a hydrochloride salt improving water solubility .
- Key Contrast : The ionic form alters bioavailability compared to the neutral thiol in the target compound .
3-[(8-Butoxyquinolin-2-yl)methyl]-1-(pyridin-2-ylmethyl)-1H-imidazol-3-ium Hexafluoridophosphate
Comparative Data Table
Key Research Findings and Trends
- Synthetic Flexibility : The thiol group in this compound enables diverse derivatization (e.g., thioacetamides, disulfides), similar to phenyl- and bromophenyl-substituted analogues .
- Biological Activity : Pyridinylmethyl and benzimidazole derivatives show promise in targeting enzymes like IMPDH, whereas ferrocenyl compounds are explored for anticancer activity .
- Physicochemical Properties : Halogenation (e.g., Cl, Br) increases lipophilicity, while ionic forms (e.g., hydrochloride salts) enhance solubility .
Biological Activity
1-(Pyridin-2-ylmethyl)-1H-imidazole-2-thiol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug discovery. This article explores its biological activity, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound features a pyridine ring attached to an imidazole thiol moiety, which contributes to its unique chemical reactivity. The thiol group is known for its ability to participate in redox reactions, making this compound a candidate for various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.025 mg/mL |
| Escherichia coli | 0.030 mg/mL |
| Candida albicans | 0.015 mg/mL |
These results suggest that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi, indicating broad-spectrum antimicrobial potential .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines, including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
In vitro studies demonstrated that treatment with this compound resulted in a significant reduction in cell viability, with IC50 values ranging from 5 to 15 µM depending on the cell line .
The biological activity of this compound can be attributed to several mechanisms:
- Metal Ion Binding : The compound can chelate metal ions, which is crucial for the inhibition of metalloenzymes involved in microbial resistance and tumor progression.
- Redox Modulation : Its thiol group allows it to participate in redox reactions, modulating oxidative stress pathways that are often dysregulated in cancer and infection.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes linked to bacterial cell wall synthesis and cancer cell proliferation .
Case Studies
Several studies have focused on the biological applications of imidazole derivatives similar to this compound:
- A study on imidazo[1,2-a]pyridine derivatives highlighted their broad spectrum of biological activities, including anti-inflammatory and anticancer effects, which are relevant to understanding the potential of related compounds .
- Another investigation into the structure-activity relationship (SAR) of imidazole derivatives showed that modifications in the substituents significantly affect their biological activity, suggesting avenues for optimizing this compound for enhanced efficacy .
Q & A
Q. What are the common synthetic routes for 1-(pyridin-2-ylmethyl)-1H-imidazole-2-thiol?
Methodological Answer: The synthesis typically involves cyclization or substitution reactions. A standard approach includes:
- Step 1: Reacting pyridin-2-ylmethylamine with thiourea derivatives to form the imidazole-thiol backbone.
- Step 2: Introducing substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki coupling for aromatic groups).
Key intermediates are purified using column chromatography, and yields are optimized by controlling reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF or ethanol) .
Q. How is the structural identity of this compound validated?
Methodological Answer: Structural confirmation employs:
- Nuclear Magnetic Resonance (NMR): H and C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.5 ppm).
- Infrared Spectroscopy (IR): Peaks at ~2550 cm confirm the -SH group, while ~1600 cm indicates C=N stretching in the imidazole ring.
- X-ray Diffraction (XRD): For crystalline derivatives, XRD provides bond lengths and angles (e.g., S–C bond ≈ 1.70 Å) .
Q. What are the critical physicochemical properties relevant to experimental design?
Methodological Answer: Key properties include:
Q. Which preliminary biological assays are used to evaluate activity?
Methodological Answer: Initial screening often includes:
- Antimicrobial Susceptibility Testing: Agar diffusion assays against Gram-positive/negative bacteria.
- Enzyme Inhibition Assays: For example, xanthine oxidase inhibition measured via UV-Vis spectroscopy at 290 nm.
- Cytotoxicity: MTT assays on human cell lines (e.g., HEK-293) to assess IC values .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this compound?
Methodological Answer: Advanced approaches integrate:
- Density Functional Theory (DFT): To model transition states and predict reaction pathways (e.g., activation energies for cyclization steps).
- Machine Learning (ML): Training models on existing reaction datasets to predict optimal solvents/catalysts.
- ICReDD Framework: Combines quantum chemical calculations with experimental feedback to reduce trial-and-error cycles .
Q. How do structural modifications influence bioactivity?
Methodological Answer: Structure-activity relationships (SARs) are analyzed by:
- Substituent Variation: Introducing electron-withdrawing groups (e.g., -NO) at the pyridine ring enhances antimicrobial activity by 30–40%.
- Docking Simulations: AutoDock Vina predicts binding affinities to target proteins (e.g., CYP450 enzymes).
- Pharmacophore Mapping: Identifies critical interactions (e.g., hydrogen bonding with the thiol group) .
Q. How can contradictory biological data across studies be resolved?
Methodological Answer: Contradictions arise due to variables like:
- Assay Conditions: Adjusting pH (e.g., from 6.5 to 7.4) may stabilize the thiol group and improve reproducibility.
- Tautomerism: H NMR and HPLC-MS distinguish between thiol-thione tautomers, which exhibit different bioactivities .
- Dose-Response Curves: Re-evaluating IC under standardized protocols (e.g., CLSI guidelines) minimizes variability .
Q. What strategies enhance compound stability during storage and experiments?
Methodological Answer: Stability is improved via:
Q. How are molecular interactions with biological targets studied?
Methodological Answer: Advanced techniques include:
- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (e.g., / rates) with immobilized enzymes.
- Isothermal Titration Calorimetry (ITC): Quantifies binding thermodynamics (ΔG, ΔH).
- Cryo-EM: Resolves compound-enzyme complexes at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
